molecular formula C7H15NO4 B062527 methyl N-(3,3-dimethoxypropyl)carbamate CAS No. 180387-17-1

methyl N-(3,3-dimethoxypropyl)carbamate

Cat. No.: B062527
CAS No.: 180387-17-1
M. Wt: 177.2 g/mol
InChI Key: VLLRQROLOSTMBL-UHFFFAOYSA-N
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Description

Methyl N-(3,3-dimethoxypropyl)carbamate is a versatile chemical building block and protected amine derivative of significant value in organic synthesis and medicinal chemistry research. This compound features a carbamate group, which serves as a robust protecting group for amines, and a 3,3-dimethoxypropyl side chain that can be unmasked to reveal an aldehyde functionality. This unique structure makes it a key intermediate in the synthesis of more complex molecules, particularly heterocycles and pharmaceutical targets. Researchers utilize this compound to introduce the 3-amino-propanal equivalent under controlled conditions, a valuable moiety for constructing molecular scaffolds via nucleophilic attack or reductive amination. Its primary research applications include serving as a precursor in the development of potential enzyme inhibitors, agrochemicals, and other bioactive compounds. The carbamate protection ensures stability during multi-step synthetic sequences, while the acetal group allows for orthogonal deprotection strategies, offering synthetic chemists a high degree of control in their molecular design and assembly processes.

Properties

CAS No.

180387-17-1

Molecular Formula

C7H15NO4

Molecular Weight

177.2 g/mol

IUPAC Name

methyl N-(3,3-dimethoxypropyl)carbamate

InChI

InChI=1S/C7H15NO4/c1-10-6(11-2)4-5-8-7(9)12-3/h6H,4-5H2,1-3H3,(H,8,9)

InChI Key

VLLRQROLOSTMBL-UHFFFAOYSA-N

SMILES

COC(CCNC(=O)OC)OC

Canonical SMILES

COC(CCNC(=O)OC)OC

Synonyms

Carbamic acid, (3,3-dimethoxypropyl)-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Key Properties/Applications Evidence Source
This compound 3,3-dimethoxypropyl, methyl carbamate Likely intermediate for agrochemicals; enhanced solubility due to ether linkages Inferred
tert-Butyl (3-methacrylamidopropyl)carbamate tert-butyl, methacrylamide, propyl chain Polymer crosslinking agent; UV-curable resins
Methyl (3-hydroxyphenyl)-carbamate 3-hydroxyphenyl, methyl carbamate Potential pharmaceutical intermediate; phenolic OH increases polarity and H-bonding
n-Propyl 3-(dimethylamino)propylcarbamate dimethylamino, n-propyl carbamate Agrochemical applications (e.g., pesticides); amino group enables salt formation
2-Hydroxyethyl N-(3-hydroxypropyl)carbamate Dual hydroxyethyl/hydroxypropyl groups Biodegradable polymer precursor; high hydrophilicity

Substituent Effects on Reactivity and Stability

  • Ether vs. Hydroxyl Groups: The 3,3-dimethoxypropyl chain in the target compound likely improves oxidative stability compared to methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1), where the phenolic hydroxyl group may increase susceptibility to enzymatic degradation .
  • Amino vs. Methoxy Groups: The dimethylamino group in n-propyl 3-(dimethylamino)propylcarbamate introduces basicity, enabling interactions with acidic environments or ionic matrices, whereas methoxy groups in the target compound are electron-withdrawing and may reduce nucleophilic reactivity .

Preparation Methods

Reaction Mechanism and Conditions

This method involves reacting 3,3-dimethoxypropylamine with methyl chloroformate in the presence of a base (e.g., triethylamine) to scavenge HCl. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C:

3,3-Dimethoxypropylamine+ClCO2MeEt3NMethyl N-(3,3-dimethoxypropyl)carbamate+Et3N\cdotpHCl\text{3,3-Dimethoxypropylamine} + \text{ClCO}2\text{Me} \xrightarrow{\text{Et}3\text{N}} \text{this compound} + \text{Et}_3\text{N·HCl}

Procedure :

  • Dissolve 3,3-dimethoxypropylamine (1.0 equiv) in dry CH2_2Cl2_2 (5 vol) under nitrogen.

  • Add triethylamine (1.1 equiv) dropwise at 0°C.

  • Introduce methyl chloroformate (1.05 equiv) slowly to mitigate exothermic side reactions.

  • Stir for 4–6 hours at room temperature.

  • Quench with ice water, extract with CH2_2Cl2_2, dry over Na2_2SO4_4, and concentrate.

  • Purify via crystallization from toluene/heptane (yield: 85–92%).

Critical Parameters

  • Temperature : Excess heat promotes urea formation or acetal hydrolysis.

  • Solvent : Polar aprotic solvents enhance nucleophilicity of the amine.

  • Catalyst : Tertiary amines (e.g., Et3_3N) improve reaction kinetics by neutralizing HCl.

Method 2: Methyl Isocyanate Route

In Situ Methyl Isocyanate Generation

Patent CN85109417A details a continuous three-step process for N-methyl carbamates:

  • Step 1 : Diphenyl carbonate reacts with methylamine to form phenyl-N-methyl urethane.

  • Step 2 : Thermolysis of phenyl-N-methyl urethane at 180–220°C liberates methyl isocyanate.

  • Step 3 : Methyl isocyanate reacts with 3,3-dimethoxypropanol under catalytic conditions.

Optimized Conditions for Step 3 :

  • Catalyst : Triethylamine or dibutyltin dilaurate (0.001–0.1 equiv).

  • Solvent : Toluene or dichloroethane.

  • Temperature : 0–50°C (prevents isocyanate oligomerization).

  • Yield : >98%.

Industrial Scalability

The patent emphasizes continuous flow reactors for Step 3, enabling high-throughput production. A bank of stirred-tank reactors in series ensures consistent residence time (0.5–8 hours) and minimizes byproducts.

Method 3: Reductive Amination and Carbamate Protection

Synthesis of 3,3-Dimethoxypropylamine

A less direct route involves reductive amination of 3,3-dimethoxypropanal with ammonium acetate and NaBH4_4:

3,3-Dimethoxypropanal+NH4OAcNaBH43,3-Dimethoxypropylamine\text{3,3-Dimethoxypropanal} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}4} \text{3,3-Dimethoxypropylamine}

Procedure :

  • Dissolve 3,3-dimethoxypropanal (1.0 equiv) in MeOH.

  • Add ammonium acetate (2.0 equiv) and stir for 1 hour.

  • Slowly add NaBH4_4 (1.5 equiv) at 0°C.

  • Quench with acetone, filter, and concentrate.

  • Purify via vacuum distillation (yield: 70–78%).

Carbamate Formation

The amine is then reacted with methyl chloroformate as described in Method 1.

Comparative Analysis of Synthetic Methods

Parameter Chloroformate Method Isocyanate Method Reductive Amination
Yield 85–92%>98%70–78%
Reaction Time 4–6 hours2–8 hours6–8 hours
Scalability Lab-scaleIndustrialLab-scale
Key Challenge Amine availabilityIsocyanate handlingAldehyde stability

Catalyst Impact :

  • Tertiary amines (e.g., Et3_3N) accelerate chloroformate reactions but require stoichiometric amounts.

  • Organotin catalysts in the isocyanate route enhance selectivity but raise toxicity concerns .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for preparing methyl N-(3,3-dimethoxypropyl)carbamate?

  • Methodology : Synthesis typically involves reacting a chloroformate derivative (e.g., methyl chloroformate) with 3,3-dimethoxypropylamine under controlled conditions. Key parameters include:

  • Solvent selection : Dichloromethane or acetonitrile for solubility and inertness .
  • Temperature : Room temperature to avoid side reactions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
    • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm yield gravimetrically .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify carbamate linkage (e.g., carbonyl resonance at ~155 ppm) and dimethoxypropyl backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+) and fragmentation patterns .
    • Cross-Referencing : Compare spectral data with PubChem or ECHA databases for validation .

Advanced Research Questions

Q. What mechanistic insights explain the influence of solvent polarity and catalysts on the stability of this compound?

  • Experimental Design :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in carbamate formation, while protic solvents may hydrolyze the product .
  • Catalytic Studies : Evaluate Lewis acids (e.g., ZnCl2_2) to accelerate amine-carbamate coupling via electrophilic activation .
    • Data Analysis : Kinetic studies (e.g., Arrhenius plots) to quantify rate dependence on solvent dielectric constant .

Q. How does the structural modification of the dimethoxypropyl group affect biological activity compared to analogs like ethyl N-(3-(dibutylamino)propyl)carbamate?

  • Comparative Analysis :

  • Bioactivity Assays : Test in vitro inhibition of acetylcholinesterase (AChE) or other targets, correlating substituent effects (e.g., dimethoxy vs. dibutylamino) with IC50_{50} values .
  • SAR Studies : Computational docking (e.g., AutoDock Vina) to predict binding affinity differences due to ether vs. amine functional groups .
    • Contradictions : Address discrepancies in toxicity profiles using ecological QSAR models from ECHA data .

Q. What computational approaches predict the hydrolytic degradation pathways of this compound in environmental systems?

  • Modeling Strategies :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for carbamate C=O and methoxy C-O bonds to identify labile sites .
  • Molecular Dynamics (MD) : Simulate hydrolysis in aqueous environments to map pH-dependent degradation products .
    • Validation : Compare predicted metabolites with LC-MS/MS data from controlled hydrolysis experiments .

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